1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol
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Overview
Description
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by the presence of two bromophenyl groups and two phenyl groups attached to an ethane backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol can be synthesized through a multi-step process involving the selective hydrogenation of a tolane precursor. The key steps include:
Synthesis of the Tolane Precursor: The tolane precursor is synthesized by coupling 4-bromobenzaldehyde with phenylacetylene under Sonogashira coupling conditions.
Selective Hydrogenation: The tolane precursor is selectively hydrogenated using a palladium catalyst to yield 1,2-bis(4-bromophenyl)ethane.
Hydroxylation: The final step involves the hydroxylation of 1,2-bis(4-bromophenyl)ethane to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl groups can be reduced to phenyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Formation of 1,2-bis(4-bromophenyl)-1,2-diphenylethane-1,2-dione.
Reduction: Formation of 1,2-diphenylethane-1,2-diol.
Substitution: Formation of 1,2-bis(4-substituted phenyl)-1,2-diphenylethane-1,2-diol.
Scientific Research Applications
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as molecular electronics and photonic devices.
Mechanism of Action
The mechanism of
Properties
CAS No. |
5472-32-2 |
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Molecular Formula |
C26H20Br2O2 |
Molecular Weight |
524.2 g/mol |
IUPAC Name |
1,2-bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C26H20Br2O2/c27-23-15-11-21(12-16-23)25(29,19-7-3-1-4-8-19)26(30,20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,29-30H |
InChI Key |
LEJPPPIIEHGEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)Br)O)O |
Origin of Product |
United States |
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